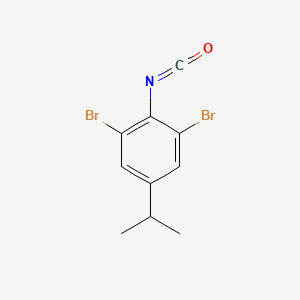
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate
Übersicht
Beschreibung
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C14H7ClFNO5 and a molecular weight of 323.66 g/mol . This compound is known for its high binding affinity to the 5HT7 receptor and exhibits antinociceptive activity in animal models of colorectal pain . It is primarily used in research settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with 2-formyl-4-nitrophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Carboxy-4-nitrophenyl 2-chloro-6-fluorobenzoate
Reduction: 2-Formyl-4-aminophenyl 2-chloro-6-fluorobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate involves its interaction with the 5HT7 receptor. This receptor is a G protein-coupled receptor that plays a role in regulating mood, cognition, and gastrointestinal motility . By binding to this receptor, the compound modulates its activity, leading to antinociceptive effects in animal models of colorectal pain . The exact molecular pathways involved in this modulation are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formyl-4-nitrophenyl 2-chlorobenzoate
- 2-Formyl-4-nitrophenyl 2-fluorobenzoate
- 2-Formyl-4-nitrophenyl 2-bromobenzoate
Uniqueness
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and fluoro substituents on the benzoate moiety enhances its binding affinity to the 5HT7 receptor, making it a valuable compound for neuropharmacological research .
Eigenschaften
IUPAC Name |
(2-formyl-4-nitrophenyl) 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO5/c15-10-2-1-3-11(16)13(10)14(19)22-12-5-4-9(17(20)21)6-8(12)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWQPJNZPCJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381461 | |
| Record name | 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218287-71-9 | |
| Record name | 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)

![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)








